molecular formula C23H19N5O B2525022 N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902482-34-2

N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2525022
CAS No.: 902482-34-2
M. Wt: 381.439
InChI Key: HNNGEXGLWWQAJO-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H19N5O and its molecular weight is 381.439. The purity is usually 95%.
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Scientific Research Applications

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

One significant application of triazoloquinazolinone-based compounds, which are closely related to the chemical structure , involves their role as tubulin polymerization inhibitors and vascular disrupting agents. These compounds have been identified for their potent anticancer activity across a range of cancer cell lines, notably through the inhibition of tubulin assembly and inducing cell shape changes consistent with vasculature damaging activity, highlighting their potential as anticancer therapies (Driowya et al., 2016).

Antimicrobial Activities

Triazoloquinazolinone derivatives have also demonstrated antimicrobial properties, with some compounds showing significant activity against various microorganisms. This suggests a potential application in treating infections or as a scaffold for developing new antimicrobial agents (Bektaş et al., 2007).

Adenosine Antagonists

Another area of application is in the development of adenosine antagonists. These compounds have been explored for their potential in treating disorders related to adenosine receptor activity, such as cardiovascular diseases, and possibly as novel rapid-onset antidepressants due to their high affinity and selectivity for adenosine receptors (Francis et al., 1988). Additionally, modifications to these molecules have led to the discovery of highly selective human A3 receptor antagonists, suggesting their utility in a range of therapeutic applications (Kim et al., 1996).

Anticancer Activity

The synthesis of new triazoloquinazoline-derived ureas has shown promising anticancer activity, with certain derivatives displaying significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This further reinforces the potential of such compounds in cancer therapy (Reddy et al., 2015).

H1-antihistaminic Agents

Additionally, certain 1-substituted triazoloquinazolinones have been identified as potent H1-antihistaminic agents, with some compounds offering protection against histamine-induced bronchospasm in guinea pigs, highlighting their potential as new classes of antihistamines with minimal sedation effects (Alagarsamy et al., 2009).

Mechanism of Action

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-29-18-13-11-16(12-14-18)15-24-22-19-9-5-6-10-20(19)28-23(25-22)21(26-27-28)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNGEXGLWWQAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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